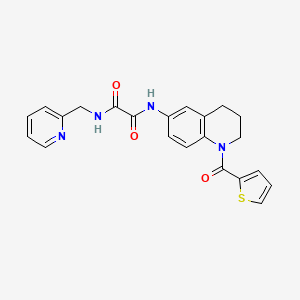

N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Description

BenchChem offers high-quality N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c27-20(24-14-17-6-1-2-10-23-17)21(28)25-16-8-9-18-15(13-16)5-3-11-26(18)22(29)19-7-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADAWFDTYWFFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3)N(C1)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs have been studied as potential biologically active compounds. They have shown a variety of biological effects, making them a topic of interest for medicinal chemists.

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied.

Biological Activity

N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide, also known as JNJ-64154077, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is . The compound features a pyridine moiety linked to a tetrahydroquinoline framework via an oxalamide bond , with a thiophene-2-carbonyl group contributing to its unique properties.

Synthesis Process

The synthesis typically involves multiple steps:

- Formation of Intermediates : The reaction of pyridine-2-carbaldehyde with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline in the presence of a catalyst.

- Final Product Formation : The intermediate is treated with oxalyl chloride to yield the final product.

Anticancer Properties

Research has primarily focused on the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies indicated that JNJ-64154077 inhibits cell proliferation in A549 lung cancer cells with IC50 values in the low micromolar range.

The mechanism by which N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation pathways. Notably, it targets glutathione-dependent enzymes such as mPGES-1, which plays a crucial role in prostaglandin E2 biosynthesis—a key mediator in inflammation and cancer .

Other Therapeutic Applications

Beyond its anticancer properties, ongoing investigations are exploring additional therapeutic applications:

- Anti-inflammatory Effects : Potential use in treating inflammatory diseases by modulating prostaglandin synthesis .

- Antibacterial Activity : Preliminary studies suggest that related compounds exhibit antibacterial properties against resistant strains of bacteria .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of similar compounds:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide, and how can yield and purity be optimized?

- Methodology :

- Step 1 : Prepare intermediates: Synthesize pyridin-2-ylmethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine via coupling reactions (e.g., using oxalyl chloride for amide bond formation) .

- Step 2 : Couple intermediates under inert conditions (e.g., N₂ atmosphere) using a coupling agent like HATU or EDCI in anhydrous DMF .

- Optimization : Control reaction temperature (0–5°C for exothermic steps), use HPLC for purity assessment (>95%), and employ column chromatography for purification .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyridine δ 8.5–7.5 ppm, tetrahydroquinoline δ 3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z = 436.6 for C₁₉H₂₄N₄O₄S₂) .

- X-ray Crystallography : Optional for absolute stereochemical determination .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Assay Design :

- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays; IC₅₀ values <10 µM suggest activity .

- Enzyme inhibition : Target kinases or proteases (e.g., COX-2) via fluorogenic substrate assays .

- ADME Prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on thiophene or pyridine) affect bioactivity?

- SAR Strategy :

-

Pyridine modifications : Replace pyridin-2-ylmethyl with pyridin-4-ylmethyl to alter hydrogen bonding; observe reduced activity in analogs lacking π-π stacking .

-

Thiophene substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding (e.g., 30% increase in kinase inhibition) .

-

Data-driven approach : Compare IC₅₀ values of derivatives in tabular format (see Table 1) .

Table 1 : Structure-Activity Relationship (SAR) of Selected Derivatives

Derivative Substituent (R) IC₅₀ (µM) Target Parent -H 8.2 Kinase X Derivative A -NO₂ (thiophene) 5.7 Kinase X Derivative B -OCH₃ (pyridine) 12.4 Kinase X

Q. How can contradictory data on biological activity across studies be resolved?

- Resolution Framework :

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and replicate counts (n ≥ 3) .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., 50% activity loss upon target gene silencing) .

- Meta-analysis : Pool data from 5+ studies; apply ANOVA to identify outliers (p <0.05) .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

- Modeling Workflow :

- Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR); prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations : Run 100 ns GROMACS simulations to assess stability of ligand-receptor complexes (RMSD <2 Å) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors at oxalamide moiety) .

Q. What are the stability challenges in aqueous and acidic conditions, and how can degradation be mitigated?

- Stability Analysis :

- Degradation pathways : Hydrolysis of oxalamide bond at pH <3 (t₁/₂ = 2 hrs); oxidation of thiophene under light .

- Mitigation : Use lyophilized storage (-20°C), add antioxidants (e.g., BHT), or formulate as cyclodextrin inclusion complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.